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Compound of Interest

Compound Name: 5-Ethyl-2-hydroxybenzaldehyde

Cat. No.: B1600150

Abstract

5-Ethyl-2-hydroxybenzaldehyde, also known as 5-ethylsalicylaldehyde, is a valuable
aromatic aldehyde used in the synthesis of specialized polymers, Schiff base ligands, and as a
building block in drug discovery. Precise structural confirmation and purity assessment of this
compound are paramount for its application in sensitive downstream processes. This technical
guide provides an in-depth analysis of the key spectroscopic techniques used for the
characterization of 5-Ethyl-2-hydroxybenzaldehyde: Proton Nuclear Magnetic Resonance (*H
NMR), Carbon-13 Nuclear Magnetic Resonance (*3C NMR), and Infrared (IR) Spectroscopy.
This document synthesizes data from analogous compounds and established spectroscopic
principles to serve as a definitive reference for researchers, chemists, and quality control
professionals.

Introduction: The Importance of Spectroscopic
Verification

In the fields of materials science and pharmaceutical development, the unambiguous
identification of chemical structures is the foundation of reliable research. Spectroscopic
methods provide a non-destructive "fingerprint" of a molecule, revealing detailed information
about its atomic composition and connectivity. For a molecule like 5-Ethyl-2-
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hydroxybenzaldehyde (Figure 1), each technique offers a unique piece of the structural
puzzle:

» 'H NMR Spectroscopy identifies the types of hydrogen environments, their relative numbers,
and their proximity to one another.

e 13C NMR Spectroscopy probes the carbon skeleton of the molecule, identifying each unique
carbon environment.

e Infrared (IR) Spectroscopy identifies the functional groups present by measuring their
characteristic vibrational frequencies.

This guide will detail the expected spectral features for 5-Ethyl-2-hydroxybenzaldehyde,
explain the rationale behind spectral assignments, and provide standardized protocols for data
acquisition.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering scheme for 5-Ethyl-
2-hydroxybenzaldehyde (CoH100:2) will be used throughout this guide.

Figure 1. Structure and numbering of 5-Ethyl-2-hydroxybenzaldehyde.

Proton (*H) NMR Spectroscopy

1H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules. The chemical shift (d), integration, and multiplicity (splitting pattern) of each signal
provide a wealth of information.

Experimental Protocol: Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of 5-Ethyl-2-hydroxybenzaldehyde in ~0.7 mL of a
deuterated solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-de). CDClIs
is @ common choice for its ability to dissolve a wide range of organic compounds.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard,
which is defined as 0.00 ppm.
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 Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher
field strength provides better signal dispersion and resolution.

» Rationale for Solvent Choice: The choice of solvent is critical. In an aprotic solvent like
CDCls, the phenolic hydroxyl proton (-OH) often appears as a broad singlet. Its chemical
shift can be concentration-dependent. In a hydrogen-bond accepting solvent like DMSO-ds,
the -OH signal tends to be sharper and may exhibit coupling to other nearby protons.

Data Interpretation and Spectral Assignment

The *H NMR spectrum of 5-Ethyl-2-hydroxybenzaldehyde is expected to show five distinct
sets of signals. The predicted chemical shifts and multiplicities are derived from analysis of
salicylaldehyde and its substituted derivatives.[1][2]

Table 1: Predicted *H NMR Spectral Data for 5-Ethyl-2-hydroxybenzaldehyde (in CDCls)
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Assigned
Proton(s)

Chemical
Shift (5,
ppm)

Multiplicity

Integration

Coupling
Constant (J,
Hz)

Notes

H-9 (-CHs3)

~1.25

Triplet (t)

3H

~7.6

Coupled to
the two H-8

protons.

H-8 (-CHz)

~2.65

Quartet (q)

2H

~7.6

Coupled to
the three H-9

protons.

H-3

~6.95

Doublet (d)

1H

~8.4

Ortho-
coupling to H-
4.

H-4

~7.35

Doublet of
doublets (dd)

1H

~84,~22

Ortho-
coupling to H-
3 and meta-
coupling to H-
6.

H-6

~7.40

Doublet (d)

1H

~22

Meta-
coupling to H-
4,

H-7 (CHO)

~9.85

Singlet (s)

1H

Aldehyde
proton,
typically no
coupling
observed.

~11.0

Singlet (s),
broad

1H

Intramolecula
r H-bond
shifts it
significantly

downfield.

Key Interpretive Insights:
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Ethyl Group: The classic triplet-quartet pattern is the hallmark of an ethyl group. The quartet
at ~2.65 ppm is deshielded by the aromatic ring, while the triplet at ~1.25 ppm is in a typical
aliphatic region.

Aromatic Region: The three aromatic protons are non-equivalent. The proton ortho to the
hydroxyl group (H-3) is the most shielded (~6.95 ppm). The protons H-4 and H-6 are further
downfield, with their splitting patterns revealing their positions relative to each other.

Aldehyde and Hydroxyl Protons: The aldehyde proton (~9.85 ppm) is highly deshielded due
to the electronegativity of the oxygen atom. The phenolic hydroxyl proton is exceptionally
deshielded (~11.0 ppm) because of strong intramolecular hydrogen bonding with the
adjacent aldehyde's carbonyl oxygen.[1][2] This is a characteristic feature of
salicylaldehydes.

Figure 2. Key *H-1H coupling relationships in 5-Ethyl-2-hydroxybenzaldehyde.

Carbon-13 (**C) NMR Spectroscopy

13C NMR spectroscopy provides direct information about the carbon framework of a molecule.

Proton-decoupled spectra are standard, where each unique carbon atom appears as a single

line.

Experimental Protocol: Data Acquisition

Methodology: The sample prepared for tH NMR can be used directly. 3C NMR experiments
require a greater number of scans than H NMR due to the low natural abundance of the 13C
isotope.

Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz *H frequency) NMR
spectrometer is standard.

Rationale: The broad chemical shift range of 13C NMR (~0-220 ppm) allows for excellent
resolution of individual carbon signals, making it highly diagnostic for structural confirmation.

Data Interpretation and Spectral Assignment

The molecule has nine carbon atoms, all of which are chemically non-equivalent, and thus nine

distinct signals are expected in the proton-decoupled 3C NMR spectrum. Predicted chemical
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shifts are based on data for salicylaldehyde and known substituent chemical shift (SCS)
effects.[3][4]

Table 2: Predicted 3C NMR Spectral Data for 5-Ethyl-2-hydroxybenzaldehyde (in CDClIs)

Assigned Carbon(s) Chemical Shift (6, ppm) Notes

Aliphatic methyl carbon, most
C-9 (-CH3) ~16.0 _ _

upfield signal.
C-8 (-CHz) ~28.5 Aliphatic methylene carbon.

Aromatic CH carbon, ortho to -
C-3 ~118.0

OH.

Quaternary aromatic carbon,
C-1 ~120.5

attached to the aldehyde.

Aromatic CH carbon, ortho to
C-6 ~125.0

the aldehyde.

Aromatic CH carbon, para to
C-4 ~132.0

the aldehyde.

Quaternary aromatic carbon,
C-5 ~138.0

attached to the ethyl group.

Quaternary aromatic carbon,
C-2 ~160.0

attached to the hydroxyl group.

Aldehyde carbonyl carbon,
C-7 (CHO) ~196.5

most downfield signal.

Key Interpretive Insights:

e Carbonyl Carbon: The aldehyde carbonyl carbon (C-7) is the most deshielded, appearing far
downfield around 196.5 ppm, which is highly characteristic.[3]

» Oxygen-Substituted Carbons: The carbon attached to the hydroxyl group (C-2) is
significantly deshielded and appears around 160.0 ppm.
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 Aliphatic Carbons: The ethyl group carbons (C-8 and C-9) are the most shielded, appearing
upfield in the typical aliphatic region (< 30 ppm).

e Aromatic Carbons: The remaining five aromatic carbons appear in the typical range of 118-
138 ppm. Quaternary carbons (C-1, C-2, C-5) often have lower signal intensities compared
to protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of functional groups. The
absorption of infrared radiation corresponds to the vibrational transitions within a molecule.

Experimental Protocol: Data Acquisition

Sample Preparation

Analysis
Liquid Sample (Neat Film)
Acquire Spectrum Data Analysis
LHLES Tl T (4000-400 cm~1) (Peak Identification)
Solid Sample (KBr Pellet)

Click to download full resolution via product page
Figure 3. General workflow for IR spectrum acquisition.

o Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is
common. A small amount of the sample is finely ground with dry KBr and pressed into a
transparent disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared
between two salt (NaCl or KBr) plates.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

o Rationale: The FTIR technique provides high sensitivity and rapid data acquisition. The
choice of sample preparation depends on the physical state of the compound. The KBr pellet
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method is ideal for minimizing background interference for solid samples.

Data Interpretation and Spectral Assignment

The IR spectrum is dominated by the characteristic vibrations of the hydroxyl, aldehyde, and

substituted aromatic functionalities. The assignments below are based on well-established

correlation tables and spectra of analogous compounds like 5-chlorosalicylaldehyde.[2][5][6]

Table 3: Predicted IR Absorption Frequencies for 5-Ethyl-2-hydroxybenzaldehyde

Wavenumber . . . .

( 1 Vibration Type Functional Group Intensity

cm-
O-H Stretch (H- )

~ 3200 Phenolic -OH Broad, Strong
bonded)

~ 3050 C-H Stretch Aromatic C-H Medium

2965, 2870 C-H Stretch Aliphatic C-H (Ethyl) Medium
C-H Stretch (Fermi )

~ 2850, ~ 2750 Aldehyde C-H Medium-Weak
doublet)

~ 1665 C=0 Stretch Aldehyde C=0 Strong, Sharp

~ 1600, ~ 1480 C=C Stretch Aromatic Ring Medium-Strong
C-H Bend (out-of- 1,2,4-Trisubstituted

~ 830 Strong

plane)

Ring

Key Interpretive Insights:

e O-H Stretch: A very broad and strong absorption centered around 3200 cm~1 is the most

prominent feature, confirming the presence of a hydrogen-bonded hydroxyl group. The

intramolecular H-bond to the carbonyl group causes this significant broadening and shift to

lower frequency compared to a "free" OH (~3600 cm~1).[6]

e C=0 Stretch: A strong, sharp peak around 1665 cm~1 is characteristic of the aldehyde

carbonyl group. Its frequency is lowered from a typical aldehyde (~1725 cm~1) due to

conjugation with the aromatic ring and the intramolecular hydrogen bond.
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e Aldehyde C-H Stretch: Two medium peaks, often called a Fermi doublet, are typically
observed around 2850 cm~* and 2750 cm~1, which are diagnostic for the C-H bond of an
aldehyde.

o Aromatic Substitution: A strong band around 830 cm~1 is characteristic of the out-of-plane C-
H bending for a 1,2,4-trisubstituted benzene ring, providing direct evidence of the
substitution pattern.

Conclusion: An Integrated Spectroscopic Profile

The collective data from *H NMR, 3C NMR, and IR spectroscopy provide a comprehensive and
self-validating confirmation of the structure of 5-Ethyl-2-hydroxybenzaldehyde. The H NMR
confirms the presence and connectivity of the ethyl group and the specific substitution pattern
on the aromatic ring. The 3C NMR validates the carbon count and identifies the highly
deshielded carbonyl and hydroxyl-bearing carbons. Finally, the IR spectrum provides
unmistakable evidence for the key hydroxyl and aldehyde functional groups and their
interaction via intramolecular hydrogen bonding. By using these three methods in concert,
researchers and drug development professionals can ensure the identity, purity, and structural
integrity of this important chemical intermediate with the highest degree of confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 5-Ethyl-2-hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1600150#spectroscopic-data-for-5-
ethyl-2-hydroxybenzaldehyde-1h-nmr-13c-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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